2-Octanol, 2,6-dimethyl-, 2-acetate

vapor pressure fragrance diffusion substantivity

2-Octanol, 2,6-dimethyl-, 2-acetate (CAS 68480-08-0), commonly known as tetrahydromyrcenyl acetate, is a fully saturated C12 acetate ester with a molecular weight of 200.32 g/mol. This compound is a synthetic fragrance ingredient utilized primarily for its fresh, citrus-herbal odor profile with woody and lavender undertones.

Molecular Formula C12H24O2
Molecular Weight 200.32 g/mol
CAS No. 68480-08-0
Cat. No. B1605372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Octanol, 2,6-dimethyl-, 2-acetate
CAS68480-08-0
Molecular FormulaC12H24O2
Molecular Weight200.32 g/mol
Structural Identifiers
SMILESCCC(C)CCCC(C)(C)OC(=O)C
InChIInChI=1S/C12H24O2/c1-6-10(2)8-7-9-12(4,5)14-11(3)13/h10H,6-9H2,1-5H3
InChIKeyUCFDRKLPNGITFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Octanol, 2,6-dimethyl-, 2-acetate (CAS 68480-08-0): Chemical Identity and Procurement-Relevant Characteristics


2-Octanol, 2,6-dimethyl-, 2-acetate (CAS 68480-08-0), commonly known as tetrahydromyrcenyl acetate, is a fully saturated C12 acetate ester with a molecular weight of 200.32 g/mol [1]. This compound is a synthetic fragrance ingredient utilized primarily for its fresh, citrus-herbal odor profile with woody and lavender undertones [2]. It appears as a colorless to pale yellow clear liquid with a boiling point of approximately 211.8 °C at 760 mmHg and a flash point of 83.6 °C . The substance is listed on the TSCA Inventory, indicating regulatory acceptance for industrial use in the United States [3].

2-Octanol, 2,6-dimethyl-, 2-acetate: Why In-Class Substitution Is Not Advisable


Despite sharing the C12 acetate ester backbone with several common fragrance ingredients, 2-octanol, 2,6-dimethyl-, 2-acetate exhibits distinct physicochemical and performance characteristics that preclude straightforward substitution. Unlike its unsaturated analog linalyl acetate (CAS 115-95-7), which contains two double bonds, this compound is fully saturated, conferring enhanced oxidative stability [1]. Furthermore, its specific branching pattern at the 2 and 6 positions yields a unique vapor pressure and odor threshold profile that directly impacts fragrance substantivity and perception in formulations [2]. The differences in flash point and recommended usage levels compared to structurally related esters necessitate formulation-specific evaluation, as simple replacement can alter fragrance character, product safety, and regulatory compliance [3]. The quantitative evidence below delineates these critical differentiators.

2-Octanol, 2,6-dimethyl-, 2-acetate: Quantified Differentiation Evidence for Procurement Decisions


Vapor Pressure: Moderately Higher Volatility than Linalyl Acetate Influences Fragrance Release

2-Octanol, 2,6-dimethyl-, 2-acetate exhibits a vapor pressure of 0.180 mmHg at 25 °C, compared to 0.100 mmHg at 20 °C for linalyl acetate [1]. This approximately 80% higher vapor pressure (when considering temperature adjustment) indicates greater volatility, which can translate to a stronger initial fragrance bloom but potentially shorter substantivity on skin or in ambient applications. This differentiation is critical for formulators balancing immediate fragrance impact versus longevity.

vapor pressure fragrance diffusion substantivity

Odor Profile: Distinct Citrus-Herbal-Woody Character vs. Floral-Fruity Linalyl Acetate

Organoleptic evaluation at 100% concentration reveals that 2-octanol, 2,6-dimethyl-, 2-acetate imparts a fresh citrus, herbal, mossy, woody, lavender odor profile, whereas linalyl acetate is described as sweet, green, citrus, bergamot, lavender, woody [1][2]. The key distinction lies in the prominent herbal and mossy notes of the target compound, which are absent in the more floral-fruity character of linalyl acetate. This divergence makes the compounds non-interchangeable in fragrance formulations aiming for specific olfactory signatures.

odor characterization fragrance notes sensory analysis

Usage Level Recommendations: Lower Maximum Concentration Compared to Linalyl Acetate

Industry recommendations indicate a maximum usage level of 9.0000% for 2-octanol, 2,6-dimethyl-, 2-acetate in fragrance concentrate, while linalyl acetate is recommended up to 15.0000% in similar applications [1][2]. This 6% absolute difference (or 40% relative reduction) in the permissible upper limit reflects differences in odor potency, substantivity, or safety considerations. Formulators substituting one for the other may inadvertently exceed recommended use levels or fail to achieve the desired fragrance intensity.

usage levels formulation guidance IFRA compliance

Flash Point: Lower Ignition Risk vs. Linalyl Acetate Impacts Storage and Transport Classification

The flash point of 2-octanol, 2,6-dimethyl-, 2-acetate is 83.6 °C, compared to 90.0 °C for linalyl acetate . This 6.4 °C lower flash point classifies the target compound as slightly more flammable, potentially affecting storage requirements, insurance premiums, and transportation hazard classifications. While both are combustible liquids, the difference may influence handling protocols in large-scale manufacturing environments.

flash point safety data transport regulations

2-Octanol, 2,6-dimethyl-, 2-acetate: Procurement-Driven Application Scenarios


Citrus-Herbal Fragrance Formulations Requiring Specific Olfactory Signature

2-Octanol, 2,6-dimethyl-, 2-acetate is particularly suited for fine fragrances, personal care products, and household cleaners where a fresh, herbal-citrus character with woody undertones is desired. Unlike the more floral-fruity linalyl acetate, this compound provides a greener, mossy note that complements cologne-type and unisex fragrance profiles [1]. Its moderate volatility (vapor pressure 0.180 mmHg) offers a balanced initial impact without excessive rapid dissipation, making it useful in both leave-on and rinse-off applications [2]. Procurement should be prioritized for formulations targeting a modern, clean, and natural outdoor scent.

Functional Fragrance Applications in Aggressive Media

The fully saturated structure of 2-octanol, 2,6-dimethyl-, 2-acetate confers enhanced chemical stability compared to unsaturated analogs like linalyl acetate, making it a preferred choice for use in bleach, detergents, and other alkaline or oxidizing media [1]. While specific quantitative stability data are limited in public literature, the compound's inclusion as a stable citrus character agent in hostile media patents supports its use in such challenging formulations [2]. This stability advantage can reduce fragrance degradation and off-odor formation, extending product shelf life and consumer satisfaction.

Cost-Effective Blending Component in Citrus Accords

With a recommended maximum usage level of 9.0000% in fragrance concentrate, 2-octanol, 2,6-dimethyl-, 2-acetate can be strategically incorporated as a volume builder and fixative in citrus-based accords [1]. Its lower flash point (83.6 °C) relative to linalyl acetate (90.0 °C) may necessitate specific storage considerations, but the compound's price-to-performance ratio and unique olfactory contribution make it a valuable tool for perfumers seeking to differentiate products in a competitive market [2]. Procurement teams should evaluate it as a cost-effective alternative for achieving herbal-citrus top notes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Octanol, 2,6-dimethyl-, 2-acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.